molecular formula C15H16N2O5S B515210 N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No.: B515210
M. Wt: 336.4g/mol
InChI Key: FAGJKGNKGYRPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the nitration of 2-ethoxyaniline to form 2-ethoxy-5-nitroaniline, followed by the sulfonation of 4-methylbenzenesulfonyl chloride to produce the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration and sulfonation reactions.

Chemical Reactions Analysis

N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and contributing to the compound’s overall effects .

Comparison with Similar Compounds

N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4g/mol

IUPAC Name

N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H16N2O5S/c1-3-22-15-9-6-12(17(18)19)10-14(15)16-23(20,21)13-7-4-11(2)5-8-13/h4-10,16H,3H2,1-2H3

InChI Key

FAGJKGNKGYRPGE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.